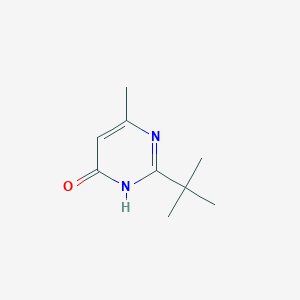

2-Tert-butyl-6-methylpyrimidin-4-ol

説明

BenchChem offers high-quality 2-Tert-butyl-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-tert-butyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-7(12)11-8(10-6)9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBNSVBINATPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559506 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90565-53-0 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Tert-butyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a hydroxyl group, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of 2-tert-butyl-6-methylpyrimidin-4-ol is characterized by:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- tert-Butyl group : A bulky substituent that may influence the compound's solubility and interaction with biological targets.

- Hydroxyl group : Potentially involved in hydrogen bonding and reactivity.

Biological Activities

Recent studies have explored various biological activities associated with 2-tert-butyl-6-methylpyrimidin-4-ol, including:

Antimicrobial Activity

Research indicates that 2-tert-butyl-6-methylpyrimidin-4-ol exhibits antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial enzyme activity, possibly through competitive inhibition at active sites.

Anticancer Properties

Preliminary investigations suggest that 2-tert-butyl-6-methylpyrimidin-4-ol may possess anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with target proteins involved in cell cycle regulation .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs.

The biological activity of 2-tert-butyl-6-methylpyrimidin-4-ol is likely mediated through several mechanisms:

- Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function.

- Intermolecular Interactions : Hydrogen bonds formed by the hydroxyl group can stabilize interactions with biomolecules, enhancing specificity and potency.

- Cellular Uptake : The bulky tert-butyl group may facilitate cellular uptake by altering membrane permeability.

Case Studies

Several case studies have highlighted the biological activity of 2-tert-butyl-6-methylpyrimidin-4-ol:

-

Antimicrobial Efficacy Study :

- Objective : Assess the antimicrobial effects against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed to evaluate inhibition zones.

- Findings : Significant inhibition was observed, indicating strong antimicrobial activity.

-

Cancer Cell Line Study :

- Objective : Investigate apoptosis induction in HeLa cells.

- Methodology : Flow cytometry was used to analyze cell death rates.

- Findings : A marked increase in apoptotic cells was noted after treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Significant inhibition observed |

| Antimicrobial | S. aureus | Disk diffusion | Strong antimicrobial effect |

| Anticancer | HeLa cells | Flow cytometry | Increased apoptosis |

| Enzyme Inhibition | COX and LOX | Enzyme activity assay | Inhibition confirmed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。